molecular formula C5H11NO B3055034 N-Isobutylformamide CAS No. 6281-96-5

N-Isobutylformamide

Cat. No. B3055034
CAS RN: 6281-96-5
M. Wt: 101.15 g/mol
InChI Key: XCTTVNSXEHWZBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Isobutylformamide and similar compounds has been described in the literature . A series of N-tert-butyl amides, which includes N-Isobutylformamide, can be synthesized in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . The catalyst for this reaction is Cu(OTf)2, which is highly stable and efficient for the present Ritter reaction under solvent-free conditions at room temperature .


Molecular Structure Analysis

The molecular structure of N-Isobutylformamide can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

N-Isobutylformamide has a molecular weight of 101.147 Da and a monoisotopic mass of 101.084061 Da . The physical and chemical properties of N-Isobutylformamide include an enthalpy of formation at standard conditions (ΔfH°gas) and an enthalpy of vaporization at standard conditions (ΔvapH°) . It also has a log10 of water solubility (log10WS) and an octanol/water partition coefficient (logPoct/wat) .

Scientific Research Applications

Chemical Interactions and Thermodynamics

  • Enthalpic Interactions : A study investigated the enthalpic interactions of various amides, including N-Isobutylformamide, in N,N-dimethylformamide (DMF). The enthalpic pair-interaction coefficients calculated from these interactions help in understanding the enthalpy between solute molecules, providing insights into solute-solute-solvent interactions (Sijpkes & Somsen, 1990).

Pharmaceutical Research

  • Antihyperlipidemic Effects : Research on the compound N-IsoButylSorbamide, derived from Sorbic acid and structurally related to N-Isobutylformamide, showed significant antilipidic effects. It reduced serum TC and LDL-C in test rats, indicating its potential for treating hyperlipidemia (Bao Yong, 2008).

Drug Discovery and Development

  • Role in Drug Research : While not specifically about N-Isobutylformamide, a historical perspective on drug discovery highlights the increasing role of chemistry and molecular biology in drug research, which includes the use of various chemical compounds in the development of new drugs (Drews, 2000).

Biochemical Research

  • Molecular Logic Devices : A study on 5,10,15,20-tetraphenylporphyrin in N,N-dimethylformamide, a solvent related to N-Isobutylformamide, demonstrated its use in creating XOR and INHIBIT logic operations, a significant contribution to molecular computing (Langford & Yann, 2003).

Biomedical Applications

  • Biocompatibility and Cellular Uptake : The biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide), a polymer related to N-Isobutylformamide, were studied to understand its potential in biomedical applications like drug delivery systems and sensors. This research is crucial for developing clinical applications of related compounds (Guo et al., 2017).

properties

IUPAC Name

N-(2-methylpropyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTTVNSXEHWZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutylformamide

CAS RN

6281-96-5
Record name N-Isobutylformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Isobutylformamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH86RX4EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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